6-Mercaptopurine monohydrate (CAS 6112-76-1) is a purine antimetabolite and the thermodynamically stable active pharmaceutical ingredient (API) form of 6-mercaptopurine. Classified as a Biopharmaceutical Classification System (BCS) Class II compound, it exhibits low aqueous solubility (approximately 0.135 mg/mL) and high permeability, resulting in a baseline oral bioavailability of roughly 16% [1]. In industrial and laboratory settings, the monohydrate is strictly preferred over the anhydrous form due to its predictable stoichiometric water content and phase stability under ambient conditions, only undergoing dehydration at temperatures exceeding 140 °C (284 °F) [2]. Its primary procurement value lies in its role as a direct, stable precursor for liquid oral suspensions, nanostructured lipid carriers, and advanced cocrystal engineering.
Substituting 6-mercaptopurine monohydrate with its anhydrous counterpart (CAS 50-44-2) or its prodrug derivative, azathioprine, introduces critical formulation and pharmacokinetic failures. The anhydrous form is thermodynamically unstable in aqueous media; during wet granulation or dissolution, it rapidly converts to the monohydrate form, altering the effective molecular weight and disrupting precise API dosing calculations [1]. Conversely, substituting with azathioprine fundamentally changes the metabolic profile, as azathioprine requires hepatic enzymatic cleavage to release the active 6-mercaptopurine molecule[2]. For downstream applications requiring direct in vitro purine synthesis inhibition or standardized pediatric liquid suspensions, procuring the exact monohydrate form is mandatory to bypass prodrug conversion variability and ensure physical stability.
During formulation processes involving aqueous media, the hydration state of the API dictates structural stability. Studies demonstrate that 6-mercaptopurine monohydrate is the most stable form in aqueous solution, whereas anhydrous and novel cocrystal forms (e.g., piperazinium salts) inherently transform back into the monohydrate during dissolution or under high humidity (40 °C/75% RH)[1]. Furthermore, the monohydrate retains its structural integrity during standard processing, only becoming anhydrous when subjected to drying temperatures of 140 °C [2].
| Evidence Dimension | Phase stability in aqueous environments |
| Target Compound Data | 6-Mercaptopurine Monohydrate (Maintains stable crystal lattice up to 140 °C) |
| Comparator Or Baseline | Anhydrous 6-MP and Cocrystals (Rapidly transform to monohydrate in water or 75% RH) |
| Quantified Difference | Zero phase transformation for the monohydrate vs. complete reversion for anhydrous/cocrystal forms in aqueous media |
| Conditions | Aqueous dissolution assays and 40 °C/75% RH storage |
Ensures predictable API weight and prevents polymorphic transformation during wet granulation or liquid suspension manufacturing.
6-Mercaptopurine monohydrate presents a significant formulation challenge due to its low baseline aqueous solubility of 0.135 mg/mL, restricting its unformulated oral bioavailability to approximately 16% [1]. When compared to engineered alternatives like piperazine salts or zinc cocrystals, the monohydrate's apparent solubility is 1.6 to 14.0 times lower in pH 6.8 phosphate buffer [2]. However, establishing this exact 0.135 mg/mL baseline is critical for procurement, as it dictates the necessity for advanced delivery systems (like lipid carriers) while maintaining the regulatory predictability of the standard API.
| Evidence Dimension | Apparent aqueous solubility (pH 6.8) |
| Target Compound Data | 6-Mercaptopurine Monohydrate (0.135 mg/mL) |
| Comparator Or Baseline | Piperazine salts / Cocrystals (0.216 to 1.89 mg/mL) |
| Quantified Difference | 1.6x to 14.0x lower solubility for the baseline monohydrate |
| Conditions | Phosphate buffer at pH 6.8 |
Defines the exact solubility constraints that formulators must overcome using lipid carriers or micronization, without altering the approved API structure.
In comparative pharmacological models, 6-mercaptopurine monohydrate acts directly as the active purine synthesis inhibitor. Its primary procurement substitute, azathioprine, is a prodrug that relies on hepatic and gut enzymes to cleave its nitroimidazole ring to yield 6-mercaptopurine[1]. This enzymatic dependency introduces significant pharmacokinetic variability based on individual thiopurine methyltransferase (TPMT) activity. Procuring the monohydrate directly bypasses this conversion step, providing immediate availability of the active moiety for in vitro cellular assays and specialized in vivo dosing.
| Evidence Dimension | Metabolic activation requirement |
| Target Compound Data | 6-Mercaptopurine Monohydrate (Direct active moiety) |
| Comparator Or Baseline | Azathioprine (Requires hepatic enzymatic cleavage) |
| Quantified Difference | Elimination of the prodrug conversion step and associated TPMT-dependent variability |
| Conditions | In vivo metabolism and in vitro cellular assays |
Critical for laboratory assays and specific formulations where bypassing liver metabolism is required for consistent dosing and immediate efficacy.
Due to its strict BCS Class II solubility profile (0.135 mg/mL), the monohydrate is the ideal baseline API for engineering NLCs. Formulators utilize solid and liquid lipids (e.g., Compritol 888 and oleic acid) to encapsulate the compound, directly addressing its 16% oral bioavailability and achieving sustained release profiles [1].
In pediatric oncology and specialized dosing, precision is critical. The monohydrate's thermodynamic stability in aqueous media prevents the polymorphic shifts and concentration changes that would occur if the anhydrous form were used, making it the required precursor for commercial liquid suspensions (e.g., Xaluprine equivalents)[2].
Because undissolved solids of novel 6-MP cocrystals inevitably transform back to the monohydrate in water, researchers must use 6-mercaptopurine monohydrate as the reliable, stoichiometrically precise starting material for synthesizing high-solubility ionic cocrystals (such as those with zinc trifluoromethanesulfonate) [3].
Irritant;Health Hazard